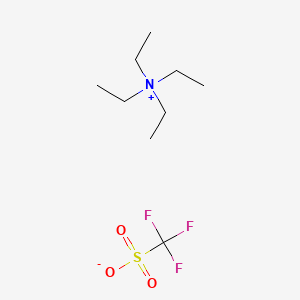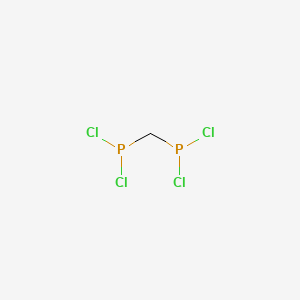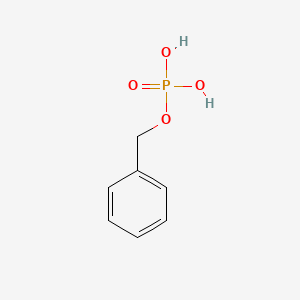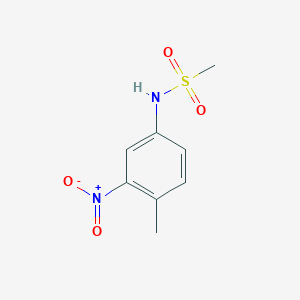
2-Méthyl-4,4,4-trifluoroacétoacétate d'éthyle
Vue d'ensemble
Description
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is an organic compound with the molecular formula C7H9F3O3. It is a colorless to pale yellow liquid that is used in various chemical syntheses. This compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, also known as ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate, is a chemical compound that is used in various chemical syntheses . The primary targets of this compound are not explicitly mentioned in the available resources. More research is needed to identify the specific molecular targets of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.
Mode of Action
It is known that this compound can react under mild conditions to give other compounds . This suggests that Ethyl 2-methyl-4,4,4-trifluoroacetoacetate may interact with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is used in the synthesis of enantiopure trifluoromethyl-functionalized products . It is involved in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines . These pathways suggest that Ethyl 2-methyl-4,4,4-trifluoroacetoacetate may affect the biochemical pathways related to the synthesis of these compounds.
Result of Action
It is known that this compound can be used in the preparation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel tmem16a/ano1 . This suggests that the action of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate may result in the inhibition of this channel.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate can be synthesized through a Claisen condensation reaction. This involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol .
Industrial Production Methods: On an industrial scale, the synthesis of ethyl 2-methyl-4,4,4-trifluoroacetoacetate follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified through distillation or recrystallization .
Types of Reactions:
Oxidation: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Comparaison Avec Des Composés Similaires
Ethyl 4,4,4-trifluoroacetoacetate: Similar in structure but lacks the methyl group at the 2-position.
Methyl 4,4,4-trifluoroacetoacetate: Similar but has a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is unique due to the presence of both the trifluoromethyl group and the methyl group at the 2-position. This combination imparts distinct chemical properties, making it more versatile in certain synthetic applications compared to its analogs .
Propriétés
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGPBKEZVHOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371911 | |
| Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-00-3 | |
| Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane](/img/structure/B1586459.png)









![2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1586477.png)
![4-(Piperazin-1-yl)furo[3,2-c]pyridine](/img/structure/B1586478.png)

